N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of enormous significance in the field of drug discovery .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .
Scientific Research Applications
Hypoxia-Selective Antitumor Agents
Research on related compounds has focused on their potential as hypoxia-selective antitumor agents. For example, studies on regioisomers of hypoxia-selective cytotoxins have explored their synthesis, cytotoxicity under hypoxic conditions, and selectivity for hypoxic cells over aerobic cells. Such compounds, including those with similar structural features to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, have shown promise in targeting tumor cells that reside in hypoxic microenvironments, a common characteristic of solid tumors. These findings suggest potential applications in designing novel antitumor therapies that selectively target tumor cells under hypoxic conditions without affecting healthy, oxygenated tissues (Palmer et al., 1996).
Chemical Protection and Reactivity
Another area of research involves the use of specific moieties for chemical protection and modification to enhance the reactivity of various compounds. The 3,4-dimethoxybenzyl group, for instance, has been employed as a novel N-protecting group for certain derivatives, demonstrating its utility in synthetic chemistry for protecting and deprotecting amine functionalities in a controlled manner. This suggests potential applications of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in synthetic routes where selective protection of amine groups is required (Grunder-Klotz & Ehrhardt, 1991).
Environmental Stability and Degradation
The environmental behavior, including degradation pathways of structurally related compounds, has also been a subject of research. Studies have explored the hydrolysis and photodecomposition of isoxaben, a benzoylamide derivative of 5-aminoisoxazol, which shares structural similarities with the compound . These studies provide insights into the stability, degradation products, and potential environmental impact of such compounds. Understanding the environmental fate of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide could be crucial for assessing its ecological safety and designing compounds with favorable environmental profiles (Rouchaud et al., 2010).
Mechanism of Action
The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . For example, over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT 3 inhibitors .
Future Directions
Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-8-5-13(9-18(16)25-2)19(23)21-11-15-10-17(26-22-15)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWDTKADDPTJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.